molecular formula C26H23N3S B2922022 1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile CAS No. 477887-47-1

1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile

Cat. No. B2922022
CAS RN: 477887-47-1
M. Wt: 409.55
InChI Key: GSIPUSQVLVJCKT-TURZUDJPSA-N
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Description

“1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile” is a chemical compound . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Maehara et al. reported the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, resulting in the formation of N-acyl derivative of pyrrole .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile serves as a precursor in the synthesis of complex heterocyclic compounds. For example, it has been utilized in the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines, showcasing its versatility in generating diverse molecular architectures with potential applications in pharmaceuticals and agrochemicals (Vega & Gil, 1991).

Electropolymerization and Electrochromism

The compound is also a key monomer in the electropolymerization process to produce electroactive and electrochromic materials. For instance, a study demonstrated the synthesis and electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, indicating the potential of this compound in the development of new polymeric materials with applications in electronic devices and sensors (Lengkeek, Harrowfield, & Koutsantonis, 2010).

Material Science and Coatings

Furthermore, the compound contributes to advancements in material science, particularly in the creation of novel coatings. Research on the synthesis of phenol-based polymers utilizing derivatives of this compound has shown promising results in producing materials with enhanced properties, such as increased electrical conductivity and fluorescence, useful in various technological applications (Kaya & Aydın, 2012).

Organic Synthesis and Catalysis

Additionally, the compound has been explored in the context of organic synthesis and catalysis. Studies have demonstrated its utility in constructing complex organic frameworks, contributing to the development of new synthetic methodologies that can be applied in the synthesis of bioactive molecules and other organic compounds (Khashi, Davoodnia, & Rao Lingam, 2015).

properties

IUPAC Name

1-butyl-4,5-diphenyl-2-[(E)-thiophen-2-ylmethylideneamino]pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3S/c1-2-3-16-29-25(21-13-8-5-9-14-21)24(20-11-6-4-7-12-20)23(18-27)26(29)28-19-22-15-10-17-30-22/h4-15,17,19H,2-3,16H2,1H3/b28-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIPUSQVLVJCKT-TURZUDJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C1N=CC2=CC=CS2)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=C1/N=C/C2=CC=CS2)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile

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